molecular formula C19H16ClNO4S2 B2846916 N-((5-benzoylthiophen-2-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide CAS No. 1797245-85-2

N-((5-benzoylthiophen-2-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide

Cat. No. B2846916
CAS RN: 1797245-85-2
M. Wt: 421.91
InChI Key: JHCJZHAUUCNERO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “N-((5-benzoylthiophen-2-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide” has been reported. For instance, the pyrimidine-based azo-linked Schiff base ligand, 5-benzoyl-1-((E)-(2-hydroxy-3-methoxy-5-((E)phenyldiazenyl)benzylidene)amino)-4-phenylpyrimidin-2(1H)-one (HL), and its transition metal (II) complexes were synthesized and defined by using 1H-NMR, 13C-NMR, Elemental analysis, FT-IR, MS, UV–vis, molar conductance, magnetic susceptibility, and thermal analysis techniques .

Scientific Research Applications

Antifungal and Anti-HIV Activity

Research on benzenesulfonamides has demonstrated their potential in antifungal and anti-HIV applications. A study by Zareef et al. (2007) synthesized novel chiral and achiral benzenesulfonamides with significant in vitro anti-HIV and antifungal activities, highlighting the compound's potential in therapeutic developments against these conditions (Zareef et al., 2007).

Photodynamic Therapy for Cancer Treatment

Compounds structurally related to the chemical have been investigated for their applicability in photodynamic therapy, a treatment modality for cancer. Pişkin et al. (2020) reported on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, exhibiting high singlet oxygen quantum yields, making them promising photosensitizers for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition for Alzheimer’s Disease

Abbasi et al. (2018) synthesized sulfonamides derived from 4-methoxyphenethylamine, showing significant inhibitory effects on acetylcholinesterase, an enzyme targeted in Alzheimer’s disease therapy. This research indicates the potential use of such compounds in designing therapeutic agents for neurodegenerative diseases (Abbasi et al., 2018).

Antimycobacterial Activity

A series of new thiourea derivatives bearing the benzenesulfonamide moiety synthesized by Ghorab et al. (2017) demonstrated significant activity against Mycobacterium tuberculosis. This study suggests the potential application of these compounds in developing new antituberculosis drugs (Ghorab et al., 2017).

Cyclooxygenase-2 Inhibition

Hashimoto et al. (2002) explored 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective cyclooxygenase-2 inhibitors, identifying compounds with significant potential for treating conditions like rheumatoid arthritis and acute pain through selective inhibition of COX-2 (Hashimoto et al., 2002).

properties

IUPAC Name

N-[(5-benzoylthiophen-2-yl)methyl]-5-chloro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4S2/c1-25-16-9-7-14(20)11-18(16)27(23,24)21-12-15-8-10-17(26-15)19(22)13-5-3-2-4-6-13/h2-11,21H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCJZHAUUCNERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-benzoylthiophen-2-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide

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